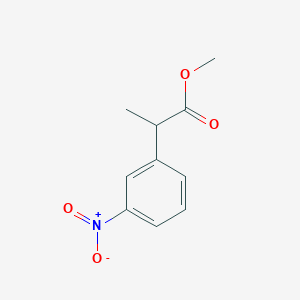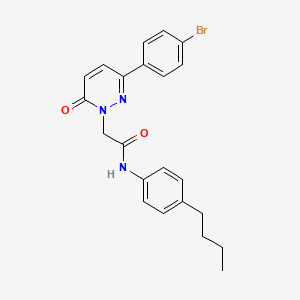![molecular formula C26H26N2O2 B2473621 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108389-34-8](/img/structure/B2473621.png)
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a ketone group, a pyridinyl group, and an azabicyclo[3.2.1]octane group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ketone group, which is electrophilic and could undergo reactions with nucleophiles. The phenyl and pyridinyl groups could also participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Stereoselective Synthesis
- The compound is used in the stereoselective synthesis of active metabolites, specifically in the context of PI3 kinase inhibitors. This process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, as demonstrated in the synthesis of the potent PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Synthesis of Derivatives
- This compound is integral in synthesizing various derivatives, including 6-oxabicyclo[3.2.1]octane derivatives from deoxyinososes, showcasing its flexibility in creating diverse molecular structures (Blattner & Ferrier, 1986).
Mass Spectral Fragmentation Studies
- The compound has been studied for its mass spectral behavior, particularly in understanding the fragmentation of certain substituted derivatives under different ionization conditions. This is crucial for identifying and characterizing similar compounds in mass spectrometry (Xu & Zuo, 2003).
Precursors in Synthesis
- It serves as a precursor in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in creating natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Novel Compound Synthesis
- The compound is used in synthesizing novel compounds with potential medical applications, such as cholagogic or antitumor activity. This involves condensation with various aldehydes and further pharmacological evaluation (Gutkowska et al., 1989).
Structural Analysis
- It has been used in studies focusing on crystal structure analysis and molecular configuration, which is fundamental in understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-21-11-12-22(28)18-24(17-21)30-23-13-15-27-16-14-23/h1-10,13-16,21-22,24-25H,11-12,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXNKYSHOTYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)

![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)


![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)